molecular formula C24H23N5O2 B2689531 3-cinnamyl-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872840-18-1

3-cinnamyl-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2689531
CAS RN: 872840-18-1
M. Wt: 413.481
InChI Key: SYIYQFYQCBDHLO-RMKNXTFCSA-N
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Description

The compound “3-cinnamyl-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a complex organic molecule. It contains several functional groups and rings, including an imidazo[2,1-f]purine ring, a cinnamyl group, and a p-tolyl group. These groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography . The presence of multiple rings and functional groups suggests that the molecule may have a complex three-dimensional structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazo[2,1-f]purine ring might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would need to be determined experimentally. The presence of various functional groups suggests that it might have interesting optical or electronic properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. It’s possible that the compound could interact with various enzymes or receptors, but this would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing it, studying its reactivity, and testing its biological activity. It could potentially be a useful compound in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-17-10-12-19(13-11-17)27-15-16-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)14-6-9-18-7-4-3-5-8-18/h3-13H,14-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYQFYQCBDHLO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16618656

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